2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2lambda5-diazaphosphinan-2-amine
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Overview
Description
2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2lambda5-diazaphosphinan-2-amine is a chemical compound with the molecular formula C13H31N4P and a molecular weight of 274.39 g/mol . It is known for its role as a phosphazene base, which is a class of strong, non-ionic, non-charged nitrogen bases . This compound is often used in various chemical reactions due to its high basicity and steric hindrance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2lambda5-diazaphosphinan-2-amine typically involves the reaction of diethylamine with a tert-butyliminophosphorane precursor . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Diethylamine} + \text{tert-Butyliminophosphorane} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2lambda5-diazaphosphinan-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in a substrate molecule.
Base-Catalyzed Reactions: Due to its strong basicity, it is often used as a catalyst in base-catalyzed reactions, such as the ring-opening of epoxides and aziridines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, epoxides, and aziridines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and substrates used. For example, in the ring-opening of epoxides, the product is typically a hydroxyl-substituted compound .
Scientific Research Applications
2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2lambda5-diazaphosphinan-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2lambda5-diazaphosphinan-2-amine involves its ability to act as a strong base. It can deprotonate acidic substrates, facilitating various chemical transformations. The molecular targets and pathways involved include nucleophilic attack on electrophilic centers and stabilization of transition states in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base used in organic synthesis, but less sterically hindered compared to 2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2lambda5-diazaphosphinan-2-amine.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A strong base with similar applications but different structural properties.
Uniqueness
This compound is unique due to its high basicity and significant steric hindrance, which makes it highly effective in specific catalytic applications where other bases may not perform as well .
Properties
Molecular Formula |
C12H29N4P |
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Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-tert-butylimino-N,N-diethyl-1-methyl-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C12H29N4P/c1-7-16(8-2)17(14-12(3,4)5)13-10-9-11-15(17)6/h13H,7-11H2,1-6H3 |
InChI Key |
QVYVNGHJWPTWAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1(=NC(C)(C)C)NCCCN1C |
Origin of Product |
United States |
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